Conjuntos de Ligando-Enlace de E3 Ligasa 17

Descripción general

Descripción

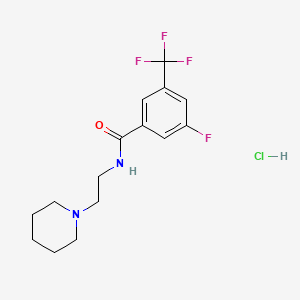

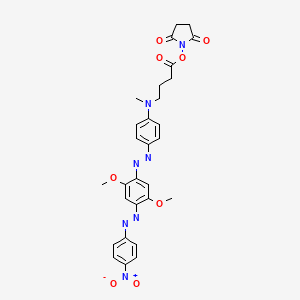

Talidomida-O-amido-C8-NH2 (TFA): es un conjugado de ligando-enlace de ligasa E3 sintetizado que incorpora el ligando de cereblón basado en Talidomida y un enlace. Este compuesto se utiliza principalmente en la síntesis de PROTAC (PROteolysis TArgeting Chimeras), que son moléculas diseñadas para dirigirse y degradar proteínas específicas .

Aplicaciones Científicas De Investigación

Talidomida-O-amido-C8-NH2 (TFA) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Análisis Bioquímico

Biochemical Properties

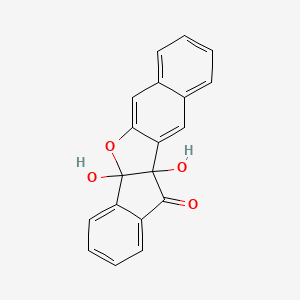

Thalidomide-O-amido-C8-NH2 (TFA) plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligases, specifically cereblon, to target proteins for ubiquitination and subsequent proteasomal degradation. The compound interacts with several biomolecules, including cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of target proteins, marking them for degradation by the proteasome. The nature of these interactions is highly specific, as the thalidomide-based ligand binds to cereblon, while the linker connects to the target protein, forming a ternary complex that promotes protein degradation .

Cellular Effects

Thalidomide-O-amido-C8-NH2 (TFA) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to recruit cereblon and target specific proteins for degradation can lead to alterations in cell cycle regulation, apoptosis, and other critical cellular functions. For example, in cancer cells, Thalidomide-O-amido-C8-NH2 (TFA) can degrade oncogenic proteins, thereby inhibiting tumor growth and proliferation .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C8-NH2 (TFA) involves the formation of a ternary complex between the compound, cereblon, and the target protein. This complex facilitates the ubiquitination of the target protein by the E3 ubiquitin ligase, leading to its degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C8-NH2 (TFA) and cereblon are highly specific, with the thalidomide-based ligand binding to cereblon and the linker connecting to the target protein. This process results in the selective degradation of the target protein, thereby modulating cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C8-NH2 (TFA) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C8-NH2 (TFA) remains stable under specific storage conditions, such as at -80°C for up to six months. Its activity may decrease over time due to degradation or other factors. Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular processes .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C8-NH2 (TFA) in animal models vary with different dosages. At lower doses, the compound effectively recruits cereblon and targets specific proteins for degradation without causing significant toxicity. At higher doses, Thalidomide-O-amido-C8-NH2 (TFA) may exhibit toxic or adverse effects, such as off-target protein degradation or disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

Thalidomide-O-amido-C8-NH2 (TFA) is involved in several metabolic pathways, primarily through its interaction with cereblon and the ubiquitin-proteasome system. The compound’s recruitment of cereblon facilitates the ubiquitination and degradation of target proteins, thereby influencing metabolic flux and metabolite levels. Additionally, Thalidomide-O-amido-C8-NH2 (TFA) may interact with other enzymes and cofactors involved in protein degradation and cellular metabolism .

Transport and Distribution

Within cells and tissues, Thalidomide-O-amido-C8-NH2 (TFA) is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and activity, as well as its potential off-target effects .

Subcellular Localization

Thalidomide-O-amido-C8-NH2 (TFA) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to recruit cereblon and target proteins for degradation, as well as for its overall efficacy in modulating cellular processes .

Métodos De Preparación

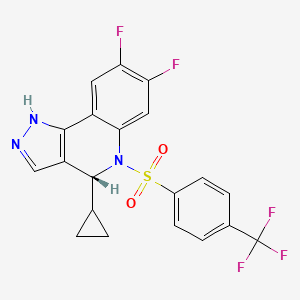

Rutas sintéticas y condiciones de reacción: La síntesis de Talidomida-O-amido-C8-NH2 (TFA) implica la conjugación de Talidomida con un enlace alquilC8 que tiene un grupo amino terminal. El proceso generalmente incluye los siguientes pasos:

Activación de la Talidomida: La Talidomida se activa reaccionándola con un reactivo adecuado para formar un intermedio.

Adición de enlace: La Talidomida activada se hace reaccionar entonces con un enlace alquilC8 que tiene un grupo amino terminal. Este paso a menudo involucra reacciones de acoplamiento de péptidos.

Purificación: El producto final se purifica utilizando técnicas estándar como la cristalización o la cromatografía

Métodos de producción industrial: La producción industrial de Talidomida-O-amido-C8-NH2 (TFA) sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo involucrando sistemas automatizados para el control preciso de las condiciones de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: Talidomida-O-amido-C8-NH2 (TFA) experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución donde el grupo amino reacciona con enlaces carboxilo a través de acoplamiento de péptidos.

Aminación reductora: El grupo amino también puede sufrir una aminación reductora, lo que permite la unión de diferentes enlaces.

Reactivos y condiciones comunes:

Reactivos de acoplamiento de péptidos: Se utilizan para unir el enlace a la Talidomida.

Reactivos de aminación reductora: Se utilizan para modificar el grupo amino.

Productos principales: Los productos principales formados a partir de estas reacciones son varias moléculas PROTAC diseñadas para la degradación selectiva de proteínas .

Mecanismo De Acción

El mecanismo de acción de Talidomida-O-amido-C8-NH2 (TFA) involucra su papel como degron-enlace en PROTAC. El compuesto se une al cereblón, una ligasa de ubiquitina E3, y facilita la ubiquitinación y posterior degradación de las proteínas diana. Este proceso implica los siguientes pasos:

Unión al cereblón: El ligando de cereblón basado en Talidomida se une a la proteína cereblón.

Adición de enlace: El enlace conecta el ligando de cereblón a un ligando de orientación que se une a la proteína diana.

Ubiquitinación: La proteína diana se ubiquitina, marcándola para la degradación por el proteasoma.

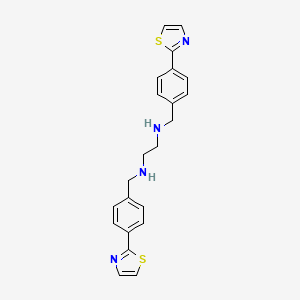

Comparación Con Compuestos Similares

Compuestos similares:

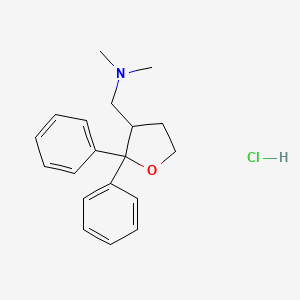

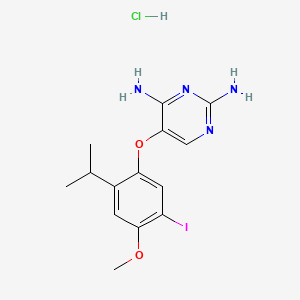

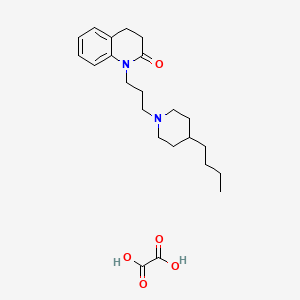

- Hidrocloruro de Pomalidomida-C4-NH2

- Hidrocloruro de Talidomida-O-amido-PEG2-C2-NH2

- Pomalidomida-amino-PEG5-NH2

- Talidomida-NH-C6-NH2

- Hidrocloruro de Talidomida-NH-amido-C6-NH2 .

Unicidad: Talidomida-O-amido-C8-NH2 (TFA) es único debido a su enlace alquilC8 específico con un grupo amino terminal, que proporciona una mayor estabilidad de unión y especificidad en las aplicaciones PROTAC .

Propiedades

IUPAC Name |

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVLNIUPDHKOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

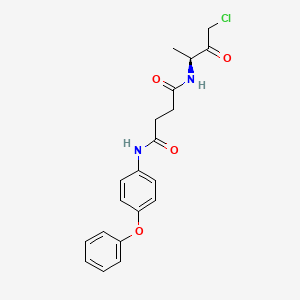

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

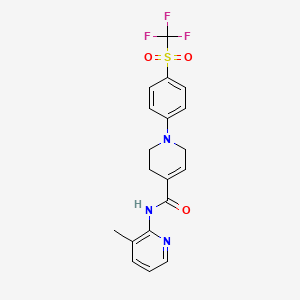

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)